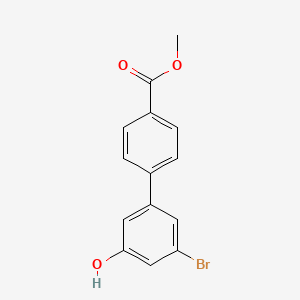
3-Bromo-5-(2,4,6-trifluorophenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(2,4,6-trifluorophenyl)phenol, 95% (3-Bromo-5-TFPP) is an organic compound belonging to the phenol family. It is a colorless to pale yellow solid with a melting point of approximately 90-93 °C. 3-Bromo-5-TFPP is a very useful reagent in organic synthesis, as it can be used for a variety of purposes, including the preparation of other organic compounds.
Scientific Research Applications
3-Bromo-5-TFPP has several applications in scientific research. It is a useful reagent in organic synthesis, as it can be used to prepare other organic compounds, such as 1,3-difluoro-2-iodobenzene. Additionally, 3-Bromo-5-TFPP is used as a catalyst in various reactions, such as the synthesis of 1,2-difluoro-3-chlorobenzene.
Mechanism of Action
The mechanism of action of 3-Bromo-5-TFPP is based on its ability to act as a nucleophile in organic reactions. In the reaction of 2,4,6-trifluorophenol and bromine, for example, the bromine acts as an electrophile, while the 2,4,6-trifluorophenol acts as a nucleophile. The reaction proceeds through a nucleophilic substitution mechanism, in which the bromine atom is replaced by the 2,4,6-trifluorophenol molecule.
Biochemical and Physiological Effects
3-Bromo-5-TFPP is not known to have any significant biochemical or physiological effects. It is not known to be toxic or carcinogenic, and it has not been found to cause any adverse effects in laboratory animals.
Advantages and Limitations for Lab Experiments
3-Bromo-5-TFPP has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable and non-toxic. Additionally, it is soluble in many organic solvents, making it easy to use in a variety of reactions. However, it is also important to note that 3-Bromo-5-TFPP is a strong acid, and it should be handled with care in order to avoid skin and eye irritation.
Future Directions
The use of 3-Bromo-5-TFPP in scientific research has a wide range of potential applications. It could be used as a catalyst in the synthesis of other organic compounds, such as 1,2-difluoro-3-chlorobenzene. Additionally, it could be used as a reagent in the synthesis of drugs or other biologically active compounds. Finally, it could be used as a reagent in the synthesis of materials for use in biomedical applications, such as drug delivery systems.
Synthesis Methods
3-Bromo-5-TFPP can be synthesized from the reaction of 2,4,6-trifluorophenol and bromine in aqueous solution. This reaction is typically carried out at room temperature, and the resulting product is a pale yellow solid. The reaction is as follows:
2,4,6-Trifluorophenol + Bromine → 3-Bromo-5-(2,4,6-trifluorophenyl)phenol
properties
IUPAC Name |
3-bromo-5-(2,4,6-trifluorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrF3O/c13-7-1-6(2-9(17)3-7)12-10(15)4-8(14)5-11(12)16/h1-5,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSAPXWMNSOFMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)Br)C2=C(C=C(C=C2F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686426 |
Source


|
| Record name | 5-Bromo-2',4',6'-trifluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(2,4,6-trifluorophenyl)phenol | |
CAS RN |
1261925-65-8 |
Source


|
| Record name | 5-Bromo-2',4',6'-trifluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




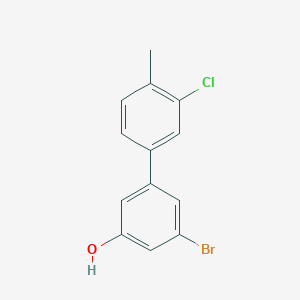

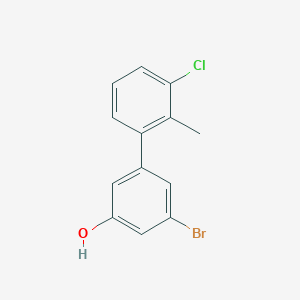
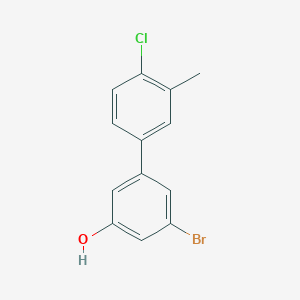
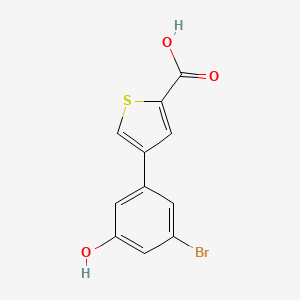
![5-[Benzo(b)thiophen-2-yl]-3-bromophenol, 95%](/img/structure/B6383446.png)
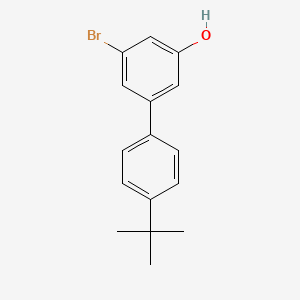

![3-Bromo-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383461.png)

